molecular formula C20H19N3O3 B12021771 2-Methyl-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide CAS No. 765307-16-2

2-Methyl-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide

Cat. No.: B12021771
CAS No.: 765307-16-2
M. Wt: 349.4 g/mol
InChI Key: QLYCHDZWNADKCW-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C20H19N3O3 and a molecular weight of 349.393 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Methyl-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide involves multiple steps. One common synthetic route includes the condensation of 2-methylbenzoyl chloride with 2-(2-propynyloxy)benzaldehyde hydrazone under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the oxo and hydrazino groups, completing the synthesis.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.

Chemical Reactions Analysis

2-Methyl-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-Methyl-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-Methyl-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide can be compared with other similar compounds, such as:

Properties

CAS No.

765307-16-2

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-methyl-N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C20H19N3O3/c1-3-12-26-18-11-7-5-9-16(18)13-22-23-19(24)14-21-20(25)17-10-6-4-8-15(17)2/h1,4-11,13H,12,14H2,2H3,(H,21,25)(H,23,24)/b22-13+

InChI Key

QLYCHDZWNADKCW-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC#C

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.